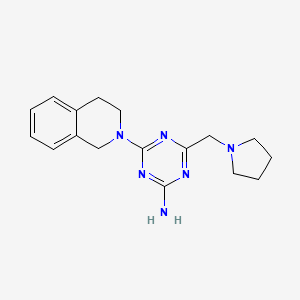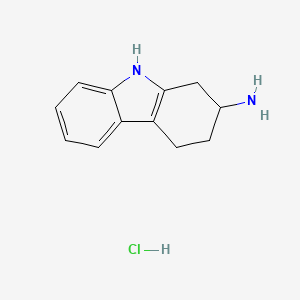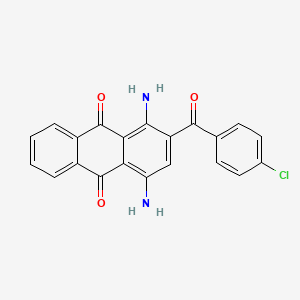
1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione: is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of amino groups at positions 1 and 4, a chlorobenzoyl group at position 2, and a quinone structure at positions 9 and 10.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Anthracene is nitrated to form 1,4-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 1,4-diaminoanthracene.
Acylation: The amino groups are then acylated with 4-chlorobenzoyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form different derivatives.
Reduction: The quinone can be reduced to hydroquinone derivatives.
Substitution: The amino and chlorobenzoyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cell proliferation, making it a potential anticancer agent. The molecular targets include topoisomerases and kinases, which are crucial for DNA replication and cell division.
Comparaison Avec Des Composés Similaires
1,4-Diaminoanthraquinone: Lacks the chlorobenzoyl group, making it less effective in certain applications.
2-Chloroanthraquinone: Lacks the amino groups, resulting in different chemical properties and reactivity.
Mitoxantrone: A well-known anticancer drug with a similar anthraquinone structure but different substituents.
Uniqueness: 1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione is unique due to the presence of both amino and chlorobenzoyl groups, which enhance its reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
89868-48-4 |
|---|---|
Formule moléculaire |
C21H13ClN2O3 |
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
1,4-diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H13ClN2O3/c22-11-7-5-10(6-8-11)19(25)14-9-15(23)16-17(18(14)24)21(27)13-4-2-1-3-12(13)20(16)26/h1-9H,23-24H2 |
Clé InChI |
MRCLOZRVAKCPQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)C4=CC=C(C=C4)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


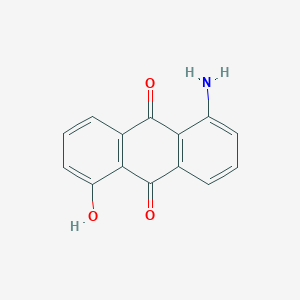


![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-](/img/structure/B13143182.png)

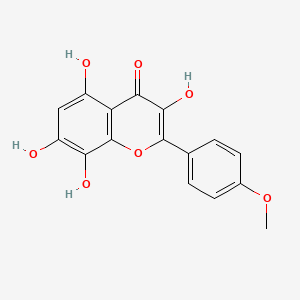


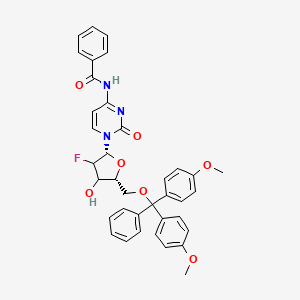
![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)

